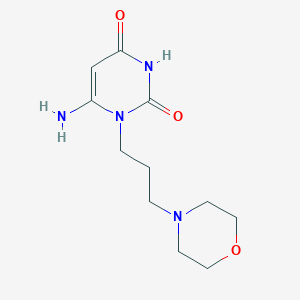

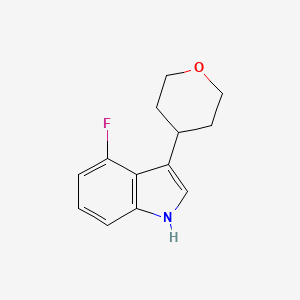

![molecular formula C20H22N2O7S2 B2528964 dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886942-98-9](/img/structure/B2528964.png)

dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related pyridine and pyrimidine derivatives is well-documented in the provided literature. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion, and the creation of novel bicyclic pyridinols requires multi-step sequences including Friedel-Crafts and Diels-Alder reactions . Similarly, the synthesis of various 5-pyrimidinecarboxylates from 2-dimethylaminomethylene-3-oxoalkanoates involves reactions with N-C-N dinucleophiles . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds can be quite intricate, as seen in the crystal structure studies. For example, ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits specific dihedral angles between its rings and contains an intramolecular N—H⋯O hydrogen bond . This suggests that the compound of interest may also exhibit a complex three-dimensional structure with potential for intramolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of pyridinol derivatives towards peroxyl radicals indicates that these compounds can act as antioxidants . Additionally, the reaction of pyrimidine derivatives with dinucleophiles to form various substituted pyrimidines suggests that the compound of interest may also participate in similar nucleophilic reactions, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into their stability and reactivity. For example, certain pyridinols are indefinitely stable to air oxidation, while others decompose upon extended exposure . The compound of interest may share similar stability characteristics. Furthermore, the green metric evaluation of the synthesis of a pyridine derivative indicates considerations for atom economy and waste generation , which could be relevant for the environmentally conscious synthesis of the compound of interest.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Complex Formation and Crystal Structures : Studies on pyrimidine derivatives, like pyrimethamine, show their ability to form complex crystal structures with sulfonate and carboxylate groups. These structures demonstrate the potential for developing new crystalline materials with specific properties, such as enhanced stability or unique optical characteristics (Balasubramani, Muthiah, & Lynch, 2007).

Heterocyclic Compound Synthesis : Research into selenium-containing heterocycles has explored synthetic pathways involving reactions with sodium borohydride, leading to novel heterocycles that could have applications in medicinal chemistry and materials science (Abdel‐Hafez, Abdel-Mohsen, & Elossaily, 2006).

Modified Synthesis for Prazoles : The modified synthesis of pyridine derivatives, used in the treatment of gastric acid-related diseases, showcases innovative synthetic routes that can enhance the efficiency and green metrics of pharmaceutical manufacturing (Gilbile, Bhavani, & Vyas, 2017).

Chemical Properties and Applications

Fluorinated Polyamides : Research into fluorinated polyamides containing pyridine and sulfone moieties reveals materials with high thermal stability, low dielectric constants, and good solubility in organic solvents. These materials are promising for applications in electronics and high-performance materials (Liu et al., 2013).

Antioxidant Activity : Studies on pyrrolyl selenolopyridine compounds have shown remarkable antioxidant activity, suggesting potential for these compounds in oxidative stress-related therapeutic applications (Zaki et al., 2017).

properties

IUPAC Name |

dimethyl 2-[(2-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S2/c1-4-31(26,27)15-8-6-5-7-13(15)17(23)21-18-16(19(24)28-2)12-9-10-22(20(25)29-3)11-14(12)30-18/h5-8H,4,9-11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNXOCFEIVYGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)

![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)

![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)